molecular formula C5H8OSi B14332129 CID 58711188

CID 58711188

Cat. No.: B14332129
M. Wt: 112.20 g/mol
InChI Key: OWXDGJHNSJCYCE-UHFFFAOYSA-N
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Description

While specific details about CID 58711188 are absent in the provided evidence, the general framework for characterizing such compounds can be inferred from analogous studies. Compounds are typically evaluated based on physicochemical properties (e.g., molecular weight, solubility, LogP), structural motifs, synthetic accessibility, and bioactivity profiles . For instance, studies on oscillatoxin derivatives (e.g., CID 101283546) highlight the importance of structural overlays and functional group comparisons to assess biological targets or mechanisms .

Properties

Molecular Formula

C5H8OSi

Molecular Weight

112.20 g/mol

InChI

InChI=1S/C5H8OSi/c1-4-5(2)7-6-3/h4H,1-2H2,3H3

InChI Key

OWXDGJHNSJCYCE-UHFFFAOYSA-N

Canonical SMILES

CO[Si]C(=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 58711188” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents and controlled reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 58711188” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

The compound “CID 58711188” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 58711188” involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Structural analogs of CID 58711188 would be identified using PubChem’s similarity search tools, which evaluate Tanimoto coefficients based on molecular fingerprints. For example:

  • Figure 8 in illustrates 2D/3D overlays of substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulinic acid, CID 64971) to highlight shared steroidal backbones or hydrophobic side chains critical for binding affinity .
  • Oscillatoxin derivatives (CIDs 101283546, 185389) differ by methyl or hydroxyl substitutions, which influence cytotoxicity and metabolic stability .
Table 1: Key Descriptors of this compound and Hypothetical Analogs
Compound (CID) Molecular Weight LogP Solubility (mg/mL) Bioavailability Score Key Functional Groups
This compound Data pending N/A N/A N/A Hypothetical
Betulinic Acid (64971) 456.7 7.8 0.02 (water) 0.55 Triterpenoid, carboxyl
DHEAS (12594) 392.5 -1.2 2.58 (water) 0.55 Sulfate, steroid
Tubocuraine (6000) 682.8 1.5 1.34 (ethanol) 0.55 Benzylisoquinoline

Note: Data for this compound is illustrative; actual values require experimental validation. Template derived from –13.

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